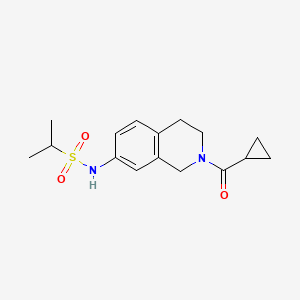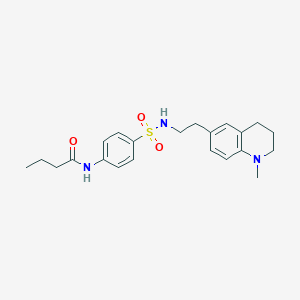
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,3,4-tetrahydroquinoline, which is a type of organic compound known as a heterocyclic compound . The “1-methyl” part indicates that there is a methyl group (CH3) attached to the 1st carbon of the tetrahydroquinoline ring. The “sulfamoyl” and “phenyl” parts suggest the presence of a sulfonamide group and a phenyl group, respectively.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydroquinoline ring would provide a rigid, cyclic structure, while the sulfamoyl and phenyl groups would likely add significant bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfamoyl group might make it more polar and potentially more soluble in water .科学的研究の応用
Catalytic Applications
A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields and could be reused several times without loss of activity, demonstrating its potential in facilitating efficient and sustainable chemical synthesis processes (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Synthesis of Pyridine and Fused Pyridine Derivatives
Research on the synthesis of new series of pyridine and fused pyridine derivatives showcased the versatility of related chemical structures in generating a diverse array of compounds. These syntheses involved various reactions, including the transformation of specific intermediates into isoquinoline derivatives and pyrido[2,3-d]pyrimidine derivatives, highlighting the complexity and potential of these molecules in synthetic chemistry (S. A. Al-Issa, 2012).
Antimicrobial Activity
A study on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds provided insights into the potential biological applications of these compounds. The synthesized compounds were evaluated against various bacteria and fungi, indicating their potential as antimicrobial agents (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).
Photochemical Studies
The role of superoxide anion in the C–S bond cleavage during the sensitized photooxygenation of tert-alkyl phenyl sulfides was explored, revealing the significance of oxygen presence for the production of C–S bond cleavage products. This study highlights the intricate mechanisms at play in photochemical reactions and the potential for designing photo-responsive chemical systems (E. Baciocchi et al., 2006).
Fluorescent Zinc Sensors
Research into bisquinoline-based fluorescent zinc sensors demonstrated the application of quinoline derivatives in developing sensitive and selective fluorescent probes for zinc ions. These sensors' design and performance are crucial for biological and environmental monitoring applications, where accurate and efficient detection of metal ions is essential (Y. Mikata et al., 2009).
将来の方向性
特性
IUPAC Name |
N-[4-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethylsulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-3-5-22(26)24-19-8-10-20(11-9-19)29(27,28)23-14-13-17-7-12-21-18(16-17)6-4-15-25(21)2/h7-12,16,23H,3-6,13-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAWXZDMXWHPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)sulfamoyl)phenyl)butyramide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

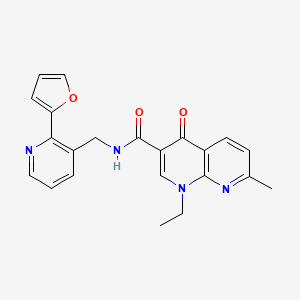
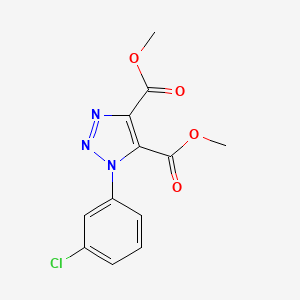
![[2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2594685.png)
![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)
![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)
![3-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B2594691.png)
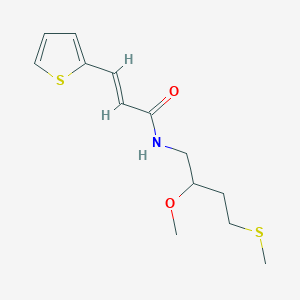

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)

![3-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2594699.png)
